3-(Fluorosulfonyl)benzoic acid (CAS 454-95-5) is a highly versatile, bifunctional building block engineered for advanced organic synthesis, bioconjugation, and targeted covalent inhibitor (TCI) development. Featuring both a reactive carboxylic acid and a highly stable fluorosulfonyl (-SO2F) group, this compound enables strictly orthogonal functionalization. Unlike traditional sulfonyl chlorides, the -SO2F moiety exhibits exceptional thermodynamic stability and resistance to hydrolysis, acting as a 'sleeping beauty' electrophile that remains completely inert during standard amide coupling, esterification, or solid-phase peptide synthesis (SPPS). This unique stability profile allows procurement teams and synthetic chemists to reliably incorporate the -SO2F warhead into complex molecular scaffolds, which can subsequently be activated for precise Sulfur(VI) Fluoride Exchange (SuFEx) click reactions under mild catalysis. [1]
Attempting to substitute 3-(fluorosulfonyl)benzoic acid with its cheaper and more common analog, 3-(chlorosulfonyl)benzoic acid (CAS 4025-64-3), routinely results in catastrophic synthetic failures during bifunctional processing. The sulfonyl chloride (-SO2Cl) group is highly electrophilic and hydrolytically unstable, meaning it will aggressively cross-react with amines, alcohols, or even ambient moisture during attempts to functionalize the carboxylic acid moiety. This lack of chemoselectivity leads to complex oligomeric mixtures, rapid degradation into 3-sulfobenzoic acid, and near-zero yields of the desired orthogonally protected product. In contrast, the -SO2F group in 3-(fluorosulfonyl)benzoic acid is effectively blind to standard nucleophiles under neutral or mildly basic conditions, eliminating the need for complex protecting-group strategies and preventing costly material losses during multi-step syntheses or aqueous workups. [1]
A critical procurement differentiator for 3-(fluorosulfonyl)benzoic acid is its robust stability in aqueous environments, which drastically simplifies handling and purification. While 3-(chlorosulfonyl)benzoic acid undergoes rapid hydrolysis to the corresponding sulfonic acid upon exposure to water, the -SO2F group remains intact. Foundational SuFEx studies demonstrate that sulfonyl fluorides resist hydrolysis even under prolonged exposure to aqueous conditions at physiological pH, maintaining greater than 95% integrity over several days. Conversely, the -SO2Cl analog degrades rapidly, often exhibiting half-lives on the order of minutes to hours. This quantitative difference prevents active-ingredient degradation during aqueous workups and long-term storage. [1]
| Evidence Dimension | Hydrolytic stability and active warhead retention |
| Target Compound Data | >95% retention of the -SO2F group in aqueous media at neutral pH over extended periods |
| Comparator Or Baseline | 3-(Chlorosulfonyl)benzoic acid (<5% survival under identical prolonged conditions due to rapid hydrolysis) |
| Quantified Difference | >90% higher warhead survival rate in aqueous environments |
| Conditions | Aqueous solvent mixtures, neutral pH, room temperature |
Procurement of the fluorosulfonyl analog ensures extended shelf-life and eliminates the need for strictly anhydrous handling during downstream processing.
The primary industrial value of 3-(fluorosulfonyl)benzoic acid lies in its ability to undergo high-yielding amide couplings at the carboxylic acid without compromising the sulfonyl group. During standard peptide coupling protocols using reagents like HATU or EDC with primary amines, the -SO2F group remains completely unreactive, routinely affording the desired mono-amide product in >90% yield. If 3-(chlorosulfonyl)benzoic acid is subjected to the same primary amine coupling conditions, the -SO2Cl group competitively forms sulfonamides, resulting in mixed products and effectively 0% yield of the strictly orthogonal target without complex protection steps. [1]
| Evidence Dimension | Yield of orthogonal amide coupling product |
| Target Compound Data | >90% yield of desired amide with intact -SO2F group |
| Comparator Or Baseline | 3-(Chlorosulfonyl)benzoic acid (~0% yield of orthogonal product due to competitive sulfonamide formation) |
| Quantified Difference | >90% absolute increase in target yield during bifunctional processing |
| Conditions | Standard amide coupling conditions (e.g., primary amine, HATU/DIPEA, room temperature) |
This absolute chemoselectivity allows chemists to directly attach the SuFEx warhead to complex amines or peptides in a single step, drastically reducing raw material waste.
For chemical biology applications, warheads must survive the harsh conditions of solid-phase peptide synthesis (SPPS). 3-(Fluorosulfonyl)benzoic acid can be directly coupled to the N-terminus or lysine side-chains of resin-bound peptides. Crucially, the -SO2F moiety withstands aggressive global cleavage conditions, including 95% trifluoroacetic acid (TFA) and aqueous scavengers, allowing the isolation of intact fluorosulfonyl-functionalized peptides. In contrast, standard electrophilic warheads or -SO2Cl derivatives are highly susceptible to degradation or unwanted nucleophilic attack during TFA cleavage and subsequent HPLC purification. [1]
| Evidence Dimension | Warhead survival during SPPS cleavage |
| Target Compound Data | High recovery of intact -SO2F functionalized peptide post-cleavage |
| Comparator Or Baseline | -SO2Cl derivatives (high degradation/solvolysis during 95% TFA cleavage) |
| Quantified Difference | Enables direct on-resin warhead installation previously impossible with chlorosulfonyls |
| Conditions | 95:2.5:2.5 TFA:H2O:TIPS cleavage for 3 hours, followed by RP-HPLC purification |
Procurement of this specific building block is mandatory for researchers synthesizing peptide-based targeted covalent inhibitors via standard SPPS workflows.
3-(Fluorosulfonyl)benzoic acid is the premier building block for installing a SuFEx-reactive warhead onto kinase inhibitors or receptor-binding ligands. The carboxylic acid is easily conjugated to the recognition scaffold, while the surviving -SO2F group acts as a proximity-driven electrophile that selectively covalently modifies active-site lysine or tyrosine residues in the target protein. [1]
Due to its exceptional stability in 95% trifluoroacetic acid, this compound is ideal for solid-phase peptide synthesis (SPPS). It can be coupled to deprotected amine side-chains on-resin. Upon cleavage, the intact fluorosulfonyl peptide is recovered, ready for use in targeted immunotherapy or protein-protein interaction profiling. [2]
In materials science, the orthogonal reactivity of 3-(fluorosulfonyl)benzoic acid allows it to be incorporated into polymer backbones or surfaces via esterification or amidation of the carboxylic acid. The pendant -SO2F groups then serve as highly stable, latent click-chemistry handles that can be subsequently functionalized with complex molecules using SuFEx catalysis. [1]
Corrosive